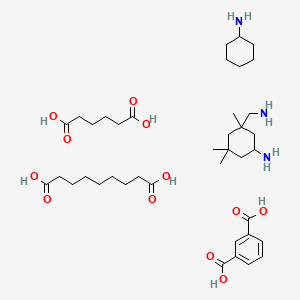

3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;benzene-1,3-dicarboxylic acid;cyclohexanamine;hexanedioic acid;nonanedioic acid

Description

Properties

Molecular Formula |

C39H67N3O12 |

|---|---|

Molecular Weight |

770.0 g/mol |

IUPAC Name |

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;benzene-1,3-dicarboxylic acid;cyclohexanamine;hexanedioic acid;nonanedioic acid |

InChI |

InChI=1S/C10H22N2.C9H16O4.C8H6O4.C6H13N.C6H10O4/c1-9(2)4-8(12)5-10(3,6-9)7-11;10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-2-1-3-6(4-5)8(11)12;7-6-4-2-1-3-5-6;7-5(8)3-1-2-4-6(9)10/h8H,4-7,11-12H2,1-3H3;1-7H2,(H,10,11)(H,12,13);1-4H,(H,9,10)(H,11,12);6H,1-5,7H2;1-4H2,(H,7,8)(H,9,10) |

InChI Key |

ZRJCFJZEUPSIML-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)(C)CN)N)C.C1CCC(CC1)N.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O |

Related CAS |

68584-17-8 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The preparation of this compound mixture involves multi-step synthetic procedures combining the individual components through condensation or polymerization reactions. The main synthetic strategies include:

Polymerization via Polycondensation: The diamine (3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine) reacts with dicarboxylic acids (benzene-1,3-dicarboxylic acid, hexanedioic acid, nonanedioic acid) under controlled temperature and catalytic conditions to form polyamides or polyurethanes.

Modification with Cyclohexanamine: Cyclohexanamine is incorporated to modify polymer properties such as flexibility and adhesion.

Use of Diisocyanates: In some processes, diisocyanates (e.g., 1,6-diisocyanato-2,2,4-trimethylhexane) are used to react with the diamine and acids to form polyurethane networks with thixotropic properties.

Patent-Described Preparation Process

According to patent US9376602B2, a process for preparing a thixotropic agent includes:

Mixing components comprising at least one amine (such as 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine) with polyols and dicarboxylic acids.

Controlled reaction conditions to form a polymeric network with desired rheological properties.

Use of specific diisocyanates to link amines and acids/polyols, adjusting molecular weight and crosslink density.

This process highlights the importance of precise stoichiometric control and reaction environment to achieve the target polymer structure and performance.

Laboratory-Scale Synthesis

At the research level, synthesis typically involves:

Step 1: Purification of individual components (diamines and dicarboxylic acids).

Step 2: Mixing under inert atmosphere to avoid side reactions.

Step 3: Heating to temperatures ranging from 150°C to 250°C to promote condensation/polymerization, often with catalysts such as tin or titanium compounds.

Step 4: Removal of water or by-products under reduced pressure to drive the reaction forward.

Step 5: Post-curing or modification with cyclohexanamine to tailor polymer properties.

Data Table: Typical Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 150–250 °C | Depends on polymer type and catalyst |

| Reaction Time | 2–8 hours | Longer times for higher molecular weight |

| Catalyst | Tin(II) octoate, Titanium alkoxides | Used to accelerate condensation/polymerization |

| Molar Ratio (Amine:Acid) | 1:1 to 1.2:1 | Slight excess amine to ensure complete reaction |

| Solvent | None or high boiling solvents | Solvent-free preferred for industrial scale |

| Atmosphere | Nitrogen or inert gas | Prevent oxidation |

| Post-treatment | Heating at 100–150 °C | To complete curing |

Chemical Reactions Analysis

Reactions of 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine (IPDA)

IPDA is a versatile aliphatic diamine with applications in polymer chemistry and catalysis.

Epoxy Curing Reactions

IPDA acts as a hardener in epoxy resins, forming cross-linked networks via nucleophilic attack on epoxide groups:

-

Key Features :

Oxidation and Reduction

-

Oxidation : IPDA reacts with hydroxyl radicals in the atmosphere, with a photodegradation half-life of 0.2 days (OH-radical concentration: 500,000 molecules/cm³) .

-

Reduction : Catalytic hydrogenation of intermediates (e.g., nitromethyl derivatives) yields IPDA with minimized byproducts like 3,5,5-trimethylcyclohexanol .

Stability in Water

IPDA exhibits moderate water solubility and hydrolytic stability, with a log Kow of 0.99 (23°C) and pKa ~10.4 .

Reactions of Benzene-1,3-Dicarboxylic Acid (Isophthalic Acid)

Isophthalic acid is a key monomer in polyester and resin production.

Polycondensation Reactions

Reacts with diols (e.g., 1,6-hexanediol) to form polyesters:

-

Industrial Process : Liquid-phase oxidation of m-xylene using cobalt catalysts at 130–150°C yields high-purity isophthalic acid (98.5%) .

Thermal Decomposition

At elevated temperatures (~390°C), isophthalic acid decomposes into:

Biological Activity

Derivatives inhibit bacterial enzymes (Mur ligases), showing potential as antimicrobial agents .

Reactions of Cyclohexanamine

Cyclohexanamine participates in amine-specific reactions:

Salt Formation

Reacts with acids (e.g., adipic acid) to form stable salts:

Amidation

Forms amides with carboxylic acids under dehydrating conditions.

Reactions of Hexanedioic Acid (Adipic Acid) and Nonanedioic Acid (Azelaic Acid)

These diacids are critical in polyamide and lubricant synthesis.

Polyamide Formation

Reaction with diamines (e.g., IPDA) produces nylon-like polymers:

Esterification

Forms diesters with alcohols, used as plasticizers:

Comparative Reaction Data Table

Environmental and Stability Considerations

Scientific Research Applications

Curing Agent in Epoxy Resins

One of the primary applications of this compound is as a curing agent for epoxy resins. It facilitates the hardening process by reacting with epoxide groups in the resin, leading to the formation of a durable polymer network. This application is crucial in various sectors:

- Construction : Used in flooring systems and concrete protection.

- Automotive : Employed in coatings and adhesives for automotive parts.

- Aerospace : Utilized in composite materials for lightweight structures.

The effectiveness of this compound as a curing agent is attributed to its branched structure, which enhances its reactivity compared to linear or aromatic analogs .

Intermediate in Polyamide Production

The compound serves as an intermediate in the production of polyamides and isocyanates, particularly isophorone diisocyanate. Polyamides are widely used in textiles, automotive components, and engineering plastics due to their strength and durability .

Environmental Applications

Research has indicated that the compound can be used in environmental applications such as:

- Corrosion Protection : Coatings formulated with this compound provide superior corrosion resistance for metals.

- Adhesives and Sealants : Its properties make it suitable for formulating high-performance adhesives used in various industrial applications .

Case Study 1: Epoxy Flooring Systems

In a study conducted on epoxy flooring systems using this compound as a curing agent, researchers found that flooring materials exhibited enhanced mechanical properties and chemical resistance compared to traditional formulations. The study highlighted the compound's role in improving the longevity and durability of flooring solutions used in industrial settings.

Case Study 2: Marine Coatings

Another case study focused on marine coatings formulated with this compound showed significant improvements in adhesion and resistance to harsh marine environments. The findings suggested that incorporating this amine into coating formulations could extend service life and reduce maintenance costs for marine vessels .

Environmental Impact

Research indicates that while the production volume of this compound is significant (approximately 35,000 tons per year), its environmental release during manufacturing processes is relatively low. The predicted environmental concentrations are considered to have low toxicological significance . However, safety data suggest that appropriate handling measures must be taken due to potential irritant properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine involves its interaction with various molecular targets and pathways. It acts as a curing agent by forming cross-links between polymer chains, enhancing the mechanical properties of the resulting material . In biological systems, it interacts with enzymes and proteins, modifying their activity and function .

Comparison with Similar Compounds

3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine

Molecular Formula: C₁₀H₂₂N₂ CAS Number: 2855-13-2 This branched cycloaliphatic diamine, also known as isophorone diamine (IPDA), is widely used as a hardener in epoxy coatings due to its robust crosslinking capability. Its structure enhances thermal stability and corrosion resistance in polymer matrices, making it critical in protective coatings for industrial applications .

Benzene-1,3-dicarboxylic Acid (Isophthalic Acid)

Molecular Formula: C₈H₆O₄ CAS Number: 121-91-5 A meta-substituted aromatic dicarboxylic acid, it serves as a linker in metal-organic frameworks (MOFs) and a monomer in polyesters. Its synthesis involves electrophilic substitution guided by the electron-withdrawing carboxyl groups, favoring the 1,3-isomer over the 1,4-analog .

Cyclohexanamine

Molecular Formula: C₆H₁₁NH₂ CAS Number: 108-91-8 A primary aliphatic amine, cyclohexanamine is utilized in pharmaceutical intermediates and organic synthesis. Derivatives, such as 8-(N-methyl-N-cyclohexyl)-amino xanthines, exhibit modified biological activities, highlighting its versatility in drug design .

Hexanedioic Acid (Adipic Acid)

Molecular Formula : C₆H₁₀O₄

CAS Number : 124-04-9

A linear C₆ dicarboxylic acid, it is a key component in nylon-6,6 production. Its presence in polymer formulations improves mechanical strength and flexibility .

Nonanedioic Acid (Azelaic Acid)

Molecular Formula: C₉H₁₆O₄ CAS Number: 123-99-9 This C₉ dicarboxylic acid is employed in biodegradable plastics and dermatological treatments.

Comparative Analysis with Similar Compounds

Diamines: Structural Influence on Performance

IPDA’s branched structure provides superior mechanical properties in epoxy systems compared to linear diamines like ethylenediamine, which are prone to moisture sensitivity .

Aliphatic Dicarboxylic Acids: Chain Length Effects

| Compound | Carbon Chain | Melting Point (°C) | Applications | References |

|---|---|---|---|---|

| Hexanedioic acid | C6 | 152 | Nylon-6,6, adhesives | |

| Nonanedioic acid | C9 | 106 | Bioplastics, skincare | – |

Longer chains (e.g., C9) increase flexibility in polymers but reduce thermal stability compared to C6 analogs .

Data Tables

Table 1: Molecular and Application Profiles

| Compound | Molecular Weight (g/mol) | CAS Number | Key Industrial Role |

|---|---|---|---|

| 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine | 170.30 | 2855-13-2 | Epoxy hardener |

| Benzene-1,3-dicarboxylic acid | 166.13 | 121-91-5 | MOF linker, polyester monomer |

| Hexanedioic acid | 146.14 | 124-04-9 | Nylon precursor |

Biological Activity

The compound 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, along with its derivatives such as benzene-1,3-dicarboxylic acid, cyclohexanamine, hexanedioic acid, and nonanedioic acid, has garnered attention due to its potential applications in various fields including pharmaceuticals and materials science. This article reviews the biological activity of these compounds based on available research findings.

The molecular formula for 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine is with a molecular weight of 170.3 g/mol. The compound exists in various forms and can be synthesized through multiple chemical pathways.

| Property | Value |

|---|---|

| Molecular Formula | C10H22N2 |

| Molecular Weight | 170.3 g/mol |

| Boiling Point | 217.2 °C |

| Flash Point | 98.7 °C |

Toxicity Studies

Research indicates that 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine exhibits significant toxicity at high doses. An acute toxicity study revealed an LD50 of 1,030 mg/kg in male rats, suggesting that the kidneys may be a target organ for toxicity . It is classified as a strong irritant based on skin irritation studies.

Mutagenicity and Reproductive Toxicity

In vitro studies have shown that this compound is not mutagenic; it did not induce chromosomal aberrations or micronucleus formation in various assays . Additionally, a 90-day oral study did not reveal adverse effects on reproductive organs in rats, indicating a lack of reproductive toxicity .

Developmental Toxicity

In developmental toxicity studies conducted according to OECD guidelines, the compound did not show teratogenic effects up to a dose of 250 mg/kg bw/day. The No Observed Adverse Effect Level (NOAEL) for maternal toxicity was determined to be 50 mg/kg bw/day .

Application in Epoxy Resins

One notable application of 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine is in the formulation of low-emission epoxy resin products. The compound acts as a curing agent that enhances the properties of the resin while minimizing odor and emissions during curing . This application highlights its utility in industrial settings where environmental considerations are paramount.

Synthesis and Characterization

The synthesis of isophorone diamine (a related compound) involves several steps including cyanidation and hydrogenation processes . The characterization of these compounds often employs techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity.

Q & A

Basic: What are the recommended synthetic routes for benzene-1,3-dicarboxylic acid (isophthalic acid), and how do reaction conditions influence product purity?

Methodological Answer:

Benzene-1,3-dicarboxylic acid is synthesized via oxidation of m-xylene or through carboxylation reactions. A common method involves using polyphosphoric acid (PPA) as a catalyst and solvent, enabling efficient cyclization and carboxylation of precursors like 5-hydroxybenzene-1,3-dicarboxylic acid . Reaction temperature (120–150°C) and stoichiometric control of reagents are critical to minimize byproducts such as terephthalic acid (1,4-isomer). Post-synthesis purification via recrystallization in aqueous methanol ensures >99% purity, verified by HPLC and melting point analysis .

Advanced: How does ligand isomerism in benzene-1,3-dicarboxylic acid impact the structural diversity and gas adsorption properties of metal-organic frameworks (MOFs)?

Methodological Answer:

The meta-substitution in benzene-1,3-dicarboxylic acid introduces angular flexibility, enabling diverse coordination modes with metal nodes (e.g., Zn²⁺, Cu²⁺). This flexibility facilitates the formation of MOFs with tunable pore geometries (e.g., pcu or dia topologies), enhancing selectivity for CO₂ over CH₄ due to dipole interactions within the pores . Comparative studies with 1,2- and 1,4-isomers reveal that the 1,3-isomer’s distorted geometry improves framework stability under humid conditions, as evidenced by PXRD and gas adsorption isotherms .

Basic: What derivatization strategies enhance the detection of cyclohexanamine in analytical chemistry?

Methodological Answer:

Cyclohexanamine can be derivatized with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form stable, UV-active adducts. The reaction proceeds in alkaline medium (pH 9–10) at 60°C for 30 minutes, yielding derivatives detectable via HPLC-UV at 254 nm. This method achieves a detection limit of 0.1 ppm and resolves co-eluting amines like hexanediamine . Validation via spiked recovery experiments (90–105% recovery) ensures robustness in biological and environmental matrices.

Advanced: What crystallographic challenges arise when refining 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine using SHELX, and how are data discrepancies addressed?

Methodological Answer:

The compound’s flexible cyclohexane ring and undefined stereochemistry (no chiral centers per ) complicate refinement in SHELX. Discrepancies in electron density maps (e.g., disordered methyl groups) are resolved by:

Applying restraints (DFIX, SIMU) to bond lengths and thermal parameters.

Testing multiple occupancy models for methyl groups.

Validating hydrogen positions via riding models and difference Fourier analysis.

Cross-validation with IR and NMR data ensures the final model’s accuracy (R1 < 5%) .

Basic: Why is IUPAC nomenclature critical when reporting isomers of benzenedicarboxylic acids?

Methodological Answer:

Mislabeling isomers (e.g., phthalic acid [1,2], isophthalic [1,3], terephthalic [1,4]) leads to errors in database indexing and property comparisons. The IUPAC system (benzene-1,3-dicarboxylic acid) unambiguously defines substituent positions, ensuring reproducibility in synthesis and applications like polymer chemistry. For example, benzene-1,3-dicarboxylic acid’s meta-substitution directs linear polymer chain growth, unlike the para-substituted terephthalic acid .

Advanced: How can data contradictions in the characterization of aliphatic dicarboxylic acids (hexanedioic/nonanedioic acid) be resolved?

Methodological Answer:

Contradictions in melting points or solubility data arise from impurities or polymorphic forms. A systematic approach includes:

Chromatography: Reverse-phase HPLC with a C18 column (mobile phase: 0.1% H₃PO₄/acetonitrile) separates hexanedioic (C₆) and nonanedioic (C₉) acids (retention times: 8.2 vs. 12.5 min).

Spectroscopy: ¹³C NMR distinguishes chain length (C₆: δ 24.3 ppm for C4; C₉: δ 29.1 ppm for C7).

Thermal Analysis: DSC identifies polymorphs via endothermic peaks (hexanedioic acid: Tm = 153°C; nonanedioic acid: Tm = 106°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.